

# Structure-Activity Relationship of Phenoxy-Substituted Cyclopropylamines

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | Cyclopropanamine, N,N-dimethyl-2-phenoxy- |
| CAS No.:       | 710-44-1                                  |
| Cat. No.:      | B3280174                                  |

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Targeting Epigenetic Erasers and Metabolic Oxidases

## Executive Summary

Phenoxy-substituted trans-2-phenylcyclopropylamines (2-PCPAs) represent a privileged scaffold in medicinal chemistry, evolved from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP). While the cyclopropylamine (CPA) core provides the "warhead" necessary for mechanism-based inactivation of FAD-dependent enzymes, the introduction of a phenoxy (or benzyloxy) moiety serves as a critical "selectivity switch."

This guide analyzes how the steric and electronic properties of the phenoxy group re-engineer the CPA scaffold from a broad-spectrum antidepressant (MAO inhibition) into a targeted epigenetic modulator (LSD1 inhibition), essential for oncology and neurobiology applications.

## Mechanistic Foundation: The Warhead

The efficacy of phenoxy-cyclopropylamines rests on the reactivity of the strained cyclopropane ring. Unlike reversible inhibitors, these compounds act as suicide substrates.

## Single-Electron Transfer (SET) Mechanism

The inhibition proceeds via a Single-Electron Transfer mechanism initiated within the enzyme's active site.

- Oxidation: The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the amine nitrogen.
- Ring Opening: The resulting radical cation triggers the homolytic cleavage of the cyclopropane C1-C2 bond, releasing ring strain (~27 kcal/mol).
- Adduct Formation: The opened radical species forms a covalent bond with the FAD cofactor (typically at C4a or N5), permanently disabling the enzyme.

## Visualization of the Inhibition Pathway

The following diagram illustrates the critical SET mechanism and the divergence between productive turnover and irreversible inhibition.

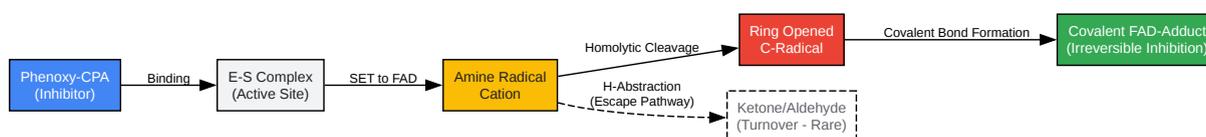


Figure 1: Mechanism-Based Inactivation of FAD-Dependent Oxidases by Phenoxy-CPAs

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Caption: The "Suicide" Mechanism. The cyclopropylamine core undergoes ring opening via Single-Electron Transfer, trapping FAD in a covalent adduct.

## Structure-Activity Relationship (SAR)

The transition from a promiscuous MAO inhibitor to a selective LSD1 inhibitor is driven by modifications to the Aryl Cap (Phenoxy group) and the Linker.

## The Core: Stereochemistry

- Requirement: The trans configuration is strictly required for optimal potency.

- Insight: Trans-isomers align the nitrogen lone pair with the cyclopropane

bonds, facilitating the SET process. Cis-isomers are often 10-100x less potent due to steric clash with the FAD cofactor during the oxidation step.

## The Phenoxy "Selectivity Switch"

The active sites of MAO-A/B are relatively small "cavities," whereas LSD1 possesses a large, open substrate-binding groove designed to accommodate the histone H3 tail.

| Structural Feature     | Effect on MAO-A/B | Effect on LSD1       | Mechanistic Rationale   |
|------------------------|-------------------|----------------------|---|
| Unsubstituted 2-PCPA   | High Potency (nM) | Moderate Potency (M) | Fits both pockets; lacks specific interactions for LSD1.  |
| 4-Phenoxy Substitution | Decreased Potency | Increased Potency    | The bulky phenoxy group clashes with the "ceiling" of the MAO active site but extends into the hydrophobic groove of LSD1.  |
| Ortho-Benzyloxy        | Loss of Activity  | High Selectivity     | Ortho-substitution forces a conformation that is sterically excluded from MAO but tolerated by LSD1 (e.g., Compound S2101). |

## SAR Decision Tree

The following logic gate describes the optimization pathway for phenoxy-CPAs.

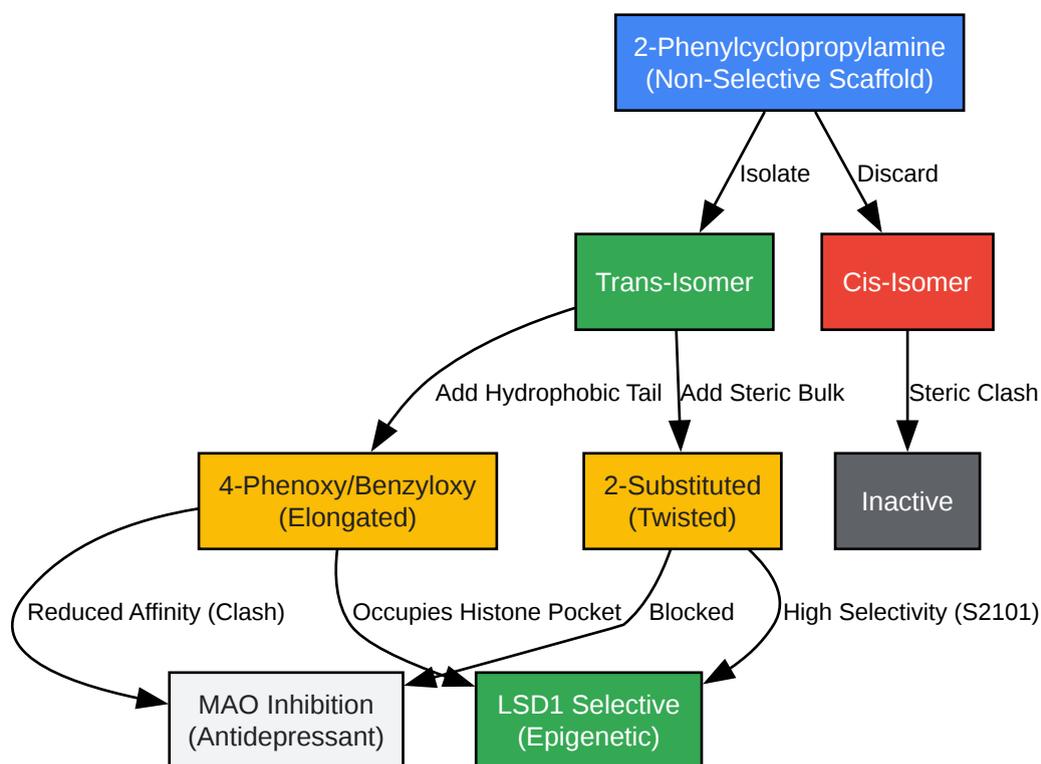


Figure 2: SAR Optimization Pathway for LSD1 Selectivity

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Caption: Strategic substitution on the phenyl ring drives the selectivity profile from MAO (small pocket) to LSD1 (large groove).

## Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

### Synthesis of Phenoxy-Substituted 2-PCPAs

Method: Curtius Rearrangement (Preferred for maintaining stereochemistry). Precursor: trans-4-Phenoxy-cinnamic acid.

- Acyl Azide Formation:
  - Dissolve trans-4-phenoxy-cinnamic acid (1.0 eq) in acetone/water at 0°C.

- Add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq). Stir for 30 min.
- Add sodium azide (1.5 eq) in water dropwise. Caution: Azides are shock-sensitive.
- Validation Point: Monitor by TLC for disappearance of acid.
- Curtius Rearrangement:
  - Extract the acyl azide into toluene. Dry over MgSO<sub>4</sub>.<sup>[1]</sup>
  - Heat the toluene solution to reflux (90-100°C) for 1-2 hours. Evolution of gas indicates isocyanate formation.
- Hydrolysis (Amine Release):
  - Cool the isocyanate solution.<sup>[2]</sup> Add 20% HCl (aq) and reflux for 4 hours.
  - Cool to RT. The product precipitates as the hydrochloride salt.
  - Purification: Recrystallize from Ethanol/Et<sub>2</sub>O to ensure removal of the cis isomer (if present).

## Enzyme Inhibition Assay (LSD1 & MAO)

Principle: Peroxidase-coupled fluorescence assay detecting production.

- Reagents:
  - Recombinant LSD1 or MAO-A/B enzyme.
  - Substrate: H3K4me<sub>2</sub> peptide (for LSD1) or Tyramine (for MAO).
  - Detection: Amplex Red + Horseradish Peroxidase (HRP).
- Workflow:

- Pre-incubation: Incubate Enzyme + Inhibitor (Phenoxy-CPA) for 30 mins at RT. Crucial: This allows the time-dependent covalent adduct to form.
- Initiation: Add Substrate mixture (Peptide + Amplex Red + HRP).
- Measurement: Monitor Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 mins.
- Data Analysis:
  - Calculate
    - using a 4-parameter logistic fit.
  - Self-Validation: Include a "No Enzyme" control (background) and a "TCP" (Tranylcypromine) positive control. If TCP
    - for LSD1, the assay sensitivity is compromised.

## Key Data Summary

The table below highlights the dramatic shift in selectivity achieved by phenoxy substitution.

| Compound         | Structure               | LSD1<br>(<br>M) | MAO-A<br>(<br>M) | Selectivity<br>(MAO/LSD1)  |
|------------------|-------------------------|-----------------|------------------|----------------------------|
| 2-PCPA (TCP)     | Phenyl-CPA              | 2.4             | 0.015            | 0.006 (MAO Selective)      |
| 4-Phenoxy-2-PCPA | 4-PhO-Phenyl-CPA        | 0.85            | 12.0             | 14 (LSD1 Selective)        |
| S2101            | 2-Benzyloxy-Phenyl-CPA  | 0.60            | >100             | >160 (Highly Selective)    |
| ORY-1001         | N-alkyl-4-benzyloxy-CPA | 0.018           | >100             | >5000 (Clinical Candidate) |

Note: Data aggregated from representative literature values (see References).

## References

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